Gemfibrozil
Overview
Description
Gemfibrozil is a lipid-regulating agent used in conjunction with a proper diet to treat high cholesterol and triglyceride levels in the blood . It may help prevent the development of pancreatitis caused by high levels of triglycerides in the blood .
Molecular Structure Analysis
Gemfibrozil’s chemical name is 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid . Its molecular formula is C15H22O3 and the molecular weight is 250.35 . It is practically insoluble in water, soluble in alcohol, methanol, and chloroform .Chemical Reactions Analysis
Gemfibrozil’s effective absorption and bioavailability after oral administration are constrained by its small molecule size, poor water solubility, and slow rate of digestion . These factors are caused by the drug’s physicochemical characteristics .Physical And Chemical Properties Analysis
Gemfibrozil is a white or almost white, waxy crystalline solid . It is practically insoluble in water, soluble in alcohol, in methanol, and in chloroform .Scientific Research Applications
1. Environmental Impact and Aquatic Toxicity
Gemfibrozil, a lipid-regulating agent, has been investigated for its environmental impact, particularly in aquatic systems. A study revealed that gemfibrozil is harmful to various aquatic organisms, including Daphnia magna, Vibrio fischeri, and Chlorella vulgaris, classifying it as hazardous to aquatic life. The toxic effects seem to involve binding to sulphydryl groups, including glutathione, and the study suggests that gemfibrozil may not pose an acute risk to aquatic biota due to its concentration in water compared to its toxicity levels in tested systems (Zurita et al., 2007).
2. Therapeutic Potential in Multiple Sclerosis
Gemfibrozil has shown efficacy in treating Experimental Autoimmune Encephalomyelitis (EAE), an animal model of relapsing-remitting multiple sclerosis. It reduced clinical symptoms, mononuclear cell infiltration, and demyelination in mice, regardless of the presence of the peroxisome proliferator-activated receptor-α (PPAR-α). The drug modified the immune response and inhibited specific transcription factors, suggesting its potential use in treating multiple sclerosis (Dasgupta et al., 2007).
3. Neuroprotective Effects Against Stress
A study on rats indicated that gemfibrozil offers protection against acute restraint stress-induced changes in the hippocampus. At specific doses, it enhanced the antioxidant defense system, reduced stress hormones, and induced protective factors in the brain. These findings suggest gemfibrozil's potential neuroprotective role, although further research is needed to understand its effects in different neuronal contexts (Khalaj et al., 2013).
4. Endocrine Toxicity in Aquatic Life
Research on the long-term exposure of Japanese medaka fish to gemfibrozil revealed endocrine toxicity, affecting sex hormones and reproductive outcomes. It caused decreased fecundity, altered gene expressions related to estrogen receptors, and affected testosterone levels. These results highlight the need for further investigation of the long-term environmental impact of fibrates like gemfibrozil (Lee et al., 2019).
5. Biodegradation by Bacteria
A study on Bacillus sp. GeD10, a bacterium capable of degrading gemfibrozil, revealed insights into the microbial processing of this drug in the environment. Proteomic and metabolomic analyses identified enzymes and metabolites involved in the degradation pathway. This research could aid in monitoring gemfibrozil-degrading organisms and understanding the microbial treatment of trace level contaminants (Kjeldal et al., 2016).
6. Effects on Cardiovascular Disease and Lipid Metabolism
Gemfibrozil's impact on cardiovascular disease and lipid metabolism was explored in various studies. Its ability to modify low-density and high-density lipoprotein particle subclasses contributes to its therapeutic effects in reducing cardiovascular risk, especially in patients with low HDL cholesterol (Otvos et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMJJKBWTPKOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020652 | |
Record name | Gemfibrozil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gemfibrozil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
159 °C at 0.02 mm Hg | |
Record name | Gemfibrozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01241 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Gemfibrozil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
2.78e-02 g/L | |
Record name | Gemfibrozil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Mechanism of Action |
Gemfibrozil activates peroxisome proliferator-activated receptor-α (PPARα), which alters lipid metabolism. This activation leads to increased HDL, apo AI, apo AII, lipoprotein lipase (LPL), inhibition of apo B synthesis, peripheral lipolysis, decreased removal of free fatty acids by the liver, and increased clearance of apoB. Upregulated LPL reduces plasma triglyceride levels. Decreased hepatic removal of fatty acids decreases the production of triglycerides. The effects on apoB synthesis and clearance decrease VLDL production which also reduce plasma triglyceride levels. Gemfibrozil's glucuronide metabolite is also an inhibitor of CYP2C8., The present study underlines the importance of PI3K in mediating the anti-inflammatory effect of gemfibrozil, a prescribed lipid-lowering drug for humans, in mouse microglia. Gemfibrozil inhibited LPS-induced expression of inducible NO synthase (iNOS) and proinflammatory cytokines in mouse BV-2 microglial cells and primary microglia. By overexpressing wild-type and dominant-negative constructs of peroxisome proliferator-activated receptor-alpha (PPAR-alpha) in microglial cells and isolating primary microglia from PPAR-alpha-/- mice, we have demonstrated that gemfibrozil inhibits the activation of microglia independent of PPAR-alpha. Interestingly, gemfibrozil induced the activation of p85alpha-associated PI3K (p110beta but not p110alpha) and inhibition of that PI3K by either chemical inhibitors or dominant-negative mutants abrogated the inhibitory effect of gemfibrozil. Conversely, overexpression of the constitutively active mutant of p110 enhanced the inhibitory effect of gemfibrozil on LPS-induced expression of proinflammatory molecules. Similarly, gemfibrozil also inhibited fibrillar amyloid beta (Abeta)-, prion peptide (PrP)-, dsRNA (poly IC)-, HIV-1 Tat-, and 1-methyl-4-phenylpyridinium (MPP+)-, but not IFN-gamma-, induced microglial expression of iNOS. Inhibition of PI3K also abolished the inhibitory effect of gemfibrozil on Abeta-, PrP-, poly IC-, Tat-, and MPP+-induced microglial expression of iNOS. Involvement of NF-kappaB activation in LPS-, Abeta-, PrP-, poly IC-, Tat-, and MPP+-, but not IFN-gamma-, induced microglial expression of iNOS and stimulation of IkappaBalpha expression and inhibition of NF-kappaB activation by gemfibrozil via the PI3K pathway suggests that gemfibrozil inhibits the activation of NF-kappaB and the expression of proinflammatory molecules in microglia via PI3K-mediated up-regulation of IkappaBalpha., ... After 2-4 months of gemfibrozil therapy in patients with type IIa, IIb, IV, or V hyperlipoproteinemia, HDL-apoprotein A-I (HDL-apoA-I) may be either unchanged or increased and HDL-apoprotein A-II (HDL-apoA-II) is increased. Unlike niacin, gemfibrozil has not been shown to reduce HDL2 catabolism. Gemfibrozil has been reported to increase the synthetic rates of HDL-apoA-I and HDL-apoA-II in patients with type V hyperlipoproteinemia. The HDL2 subfraction is increased to a greater degree than the HDL3 subfraction during gemfibrozil therapy. Low HDL2 concentrations have been reported to correlate with increased coronary heart disease. Gemfibrozil increases serum reserve cholesterol binding capacity (SRCBC), the capacity of serum to solubilize additional cholesterol, by about 60%. SRCBC exists in a subclass of HDL.31 In patients with types IIa, IIb, or IV hyperlipoproteinemia, serum concentrations of apoprotein B usually decrease during gemfibrozil therapy; decreases in apoprotein B follow changes in LDL-cholesterol. However, in another study in patients with primary hypertriglyceridemia associated with coronary heart disease (CHD), LDL-apoprotein B increased in a few patients. In patients with type V hyperlipoproteinemia, apoprotein B concentration has been reported to increase during gemfibrozil therapy., In humans, gemfibrozil inhibits lipolysis of fat in adipose tissue and decreases the hepatic uptake of plasma free fatty acids (i.e., free fatty acid turnover is decreased), thereby reducing hepatic triglyceride production (triglyceride turnover rate is decreased). The drug also reportedly inhibits production and increases clearance of VLDL-apoprotein B (VLDL-apoB), leading to a decrease in VLDL-triglyceride production, enhanced clearance of VLDL-triglyceride, and, subsequently, a decrease in serum triglyceride concentrations. The increase in serum total LDL concentration that may occur with gemfibrozil may be caused by a decrease in the catabolic rate of LDL, possibly secondary to an effect(s) of the drug on hepatic metabolism of LDL, and/or by an increase in the catabolic rate of VLDL-cholesterol. In animals, gemfibrozil reduces incorporation of long-chain fatty acids into newly formed triglycerides and inhibits basal, norepinephrine-induced, isoproterenol-stimulated, and cyclic adenosine-3',5'-monophosphate (AMP)-stimulated lipolysis of adipose tissue. It has been proposed that this reduction in adipose tissue lipolysis may be a mechanism for decreased serum triglyceride concentrations; however, it is unlikely that the drug's antilipemic effect in humans results from this mechanism of action. | |
Record name | Gemfibrozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01241 | |
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Record name | Gemfibrozil | |
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Product Name |
Gemfibrozil | |
Color/Form |
Crystals from hexane | |
CAS RN |
25812-30-0 | |
Record name | Gemfibrozil | |
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Record name | Gemfibrozil | |
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Record name | Gemfibrozil | |
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Record name | Gemfibrozil | |
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Record name | GEMFIBROZIL | |
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Record name | Gemfibrozil | |
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Record name | Gemfibrozil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
58-61, 62 °C, 61 - 63 °C | |
Record name | Gemfibrozil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01241 | |
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Record name | Gemfibrozil | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7735 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gemfibrozil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015371 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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